Cas no 6208-98-6 (L-Glutamic acid, 3-hydroxy-, (3R)-)

L-Glutamic acid, 3-hydroxy-, (3R)- structure
6208-98-6 structure
Product Name:L-Glutamic acid, 3-hydroxy-, (3R)-
CAS-nummer:6208-98-6
MF:C5H9NO5
MW:163.128661870956
CID:1635245
PubChem ID:10899010
Update Time:2025-04-21

L-Glutamic acid, 3-hydroxy-, (3R)- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Glutamic acid, 3-hydroxy-, (3R)-
    • Threo-beta-hydroxy-DL-glutamic acid
    • CHEBI:48063
    • THREO-.BETA.-HYDROXY-DL-GLUTAMIC ACID
    • Q27120925
    • .BETA.-HYDROXY-L-GLUTAMIC ACID, THREO-
    • THREO-.BETA.-HYDROXY-L-GLUTAMIC ACID, (+)-
    • UNII-617023YYQ5
    • 880390895E
    • L-Threo-beta-hydroxyglutamic acid
    • (2S,3R)-2-Amino-3-hydroxypentanedioicacid
    • (3R)-3-hydroxy-L-glutamic acid
    • L-Glutamic acid, 3-hydroxy-, threo-
    • 6208-98-6
    • beta-Hydroxy-DL-glutamic acid, threo-
    • Threo-beta-hydroxy-L-glutamic acid, (+)-
    • Hydroxyglutamic acid DL-threo-form [MI]
    • Glutamic acid, 3-hydroxy-, DL-threo-
    • C22314
    • (R)-3-hydroxy-L-glutamic acid
    • Threo-3-hydroxyglutamic acid
    • L-THREO-.BETA.-HYDROXYGLUTAMIC ACID
    • DTXSID60447578
    • 617023YYQ5
    • (2S,3R)-2-Amino-3-hydroxypentanedioic acid
    • THREO-.BETA.-HYDROXY-L-GLUTAMIC ACID
    • (2S,3R)-2-amino-3-hydroxypentanedioic acid (non-preferred name)
    • Hydroxyglutamic acid L-threo-isomer [MI]
    • D-Glutamic acid, 3-hydroxy-, (3S)-rel-
    • 17093-76-4
    • Threo-beta-hydroxy-L-glutamic acid
    • beta-Hydroxy-L-glutamic acid, threo-
    • (3R)-3-hydroxy-L-glutamate
    • UNII-880390895E
    • .BETA.-HYDROXY-DL-GLUTAMIC ACID, THREO-
    • Inchi: 1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m1/s1
    • InChI-sleutel: LKZIEAUIOCGXBY-FONMRSAGSA-N
    • LACHT: O[C@H](CC(=O)O)[C@@H](C(=O)O)N

Berekende eigenschappen

  • Exacte massa: 163.04807
  • Monoisotopische massa: 163.04807239g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 4
  • Complexiteit: 168
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.5
  • Topologisch pooloppervlak: 121Ų

Experimentele eigenschappen

  • PSA: 120.85
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.